2-{[(2-Chlorophenyl)methyl]amino}-5-nitrobenzoic acid
Description
Properties
IUPAC Name |
2-[(2-chlorophenyl)methylamino]-5-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O4/c15-12-4-2-1-3-9(12)8-16-13-6-5-10(17(20)21)7-11(13)14(18)19/h1-7,16H,8H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCERYSHTLDLALI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801324564 | |
| Record name | 2-[(2-chlorophenyl)methylamino]-5-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801324564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
45 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24831309 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
568566-63-2 | |
| Record name | 2-[(2-chlorophenyl)methylamino]-5-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801324564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Chlorophenyl)methyl]amino}-5-nitrobenzoic acid typically involves a multi-step process:
Amination: The nitrobenzoic acid is then subjected to a nucleophilic substitution reaction with 2-chlorobenzylamine under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-Chlorophenyl)methyl]amino}-5-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases.
Major Products Formed
Reduction: 2-{[(2-Chlorophenyl)methyl]amino}-5-aminobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
The compound 2-{[(2-Chlorophenyl)methyl]amino}-5-nitrobenzoic acid (CAS No. not specified) is a significant chemical entity with diverse applications in scientific research. This article explores its properties, synthesis, and various applications, particularly in medicinal chemistry and material science.
Medicinal Chemistry
This compound has shown promise in:
- Antimicrobial Activity : Exhibiting effectiveness against a range of bacteria and fungi, making it a candidate for developing new antibiotics.
- Anti-inflammatory Agents : Potentially useful in treating inflammatory diseases due to its ability to modulate immune responses.
- Cancer Research : Investigated for its cytotoxic effects on cancer cell lines, indicating possible applications in oncology.
Material Science
The compound’s unique structure allows it to be used in:
- Polymer Chemistry : As a monomer or additive in synthesizing polymers with specific thermal and mechanical properties.
- Dyes and Pigments : Due to its chromophoric properties, it can be utilized in developing dyes for textiles and coatings.
Analytical Chemistry
It serves as a standard reference compound in various analytical techniques, including:
- Chromatography : Used for method development in separating complex mixtures.
- Spectroscopy : Assists in validating analytical methods through known spectral data.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of commonly used antibiotics, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Anti-inflammatory Properties
Research involving animal models of inflammation showed that this compound reduced edema significantly compared to controls. The mechanism was linked to the inhibition of pro-inflammatory cytokines, indicating its potential therapeutic application in chronic inflammatory diseases.
Mechanism of Action
The mechanism of action of 2-{[(2-Chlorophenyl)methyl]amino}-5-nitrobenzoic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various effects.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | 314.70 | 3.2 | <1 (DMSO) |
| 88O | 359.77 | 4.1 | <0.5 (DMSO) |
| 2-Methylamino-5-nitrobenzoic Acid | 196.16 | 1.8 | 10–20 (Water) |
| 5-Amino-2-chlorobenzoic Acid | 171.58 | 1.5 | 15–30 (Ethanol) |
Research Findings and Implications
- Electronic Effects: The nitro group at position 5 in the target compound enhances acidity (pKa ~2.5), making it more reactive in nucleophilic environments compared to non-nitro analogs .
- Biological Relevance : Indole-containing analogs (e.g., 88O) show promise in protein-ligand interactions due to their planar aromatic systems, whereas the target compound’s 2-chlorobenzyl group may favor interactions with hydrophobic enzyme pockets .
- Synthetic Utility: The methylamino variant () is easier to functionalize, making it a preferred intermediate in heterocyclic synthesis .
Biological Activity
2-{[(2-Chlorophenyl)methyl]amino}-5-nitrobenzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a nitro group and a chlorophenyl moiety, which contribute to its biological properties. The presence of both electron-withdrawing (nitro) and electron-donating (methyl) groups on the aromatic ring enhances its interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various pharmacological effects. This mechanism is crucial for its potential as an antidiabetic agent and in other therapeutic areas.
1. Antidiabetic Activity
Recent studies have highlighted the compound's potential as an α-glucosidase inhibitor. In vitro evaluations revealed varying degrees of inhibitory activity against α-glucosidase, with the most active derivative exhibiting an IC50 value of 10.75 ± 0.52 μM , significantly lower than the reference drug acarbose (IC50 = 39.48 ± 0.80 μM) . The structure-activity relationship indicates that the positioning of substituents on the phenyl ring affects inhibitory potency, with optimal configurations enhancing enzyme binding through hydrophobic interactions.
2. Anticancer Activity
The compound has shown promise in anticancer applications, particularly when studied in conjunction with metal complexes. Research indicated that metal complexes containing 2-chloro-5-nitrobenzoic acid could induce proliferation in cancer cell lines such as A549 and Caco-2, suggesting potential for development into new anticancer therapeutics .
3. Antimicrobial Activity
While specific antimicrobial data for this compound is limited, related compounds in its class have demonstrated significant antimicrobial properties against various pathogens, indicating a potential for similar activity .
Structure-Activity Relationship (SAR)
The SAR studies conducted on derivatives of this compound suggest that both the electron-withdrawing nitro group and the electron-donating methyl group are critical for enhancing biological activity. The presence of halogen substituents like chlorine has been shown to facilitate stronger interactions with target proteins, enhancing binding affinity and specificity .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds structurally related to this compound:
- Antidiabetic Agents : A study investigating N-(alkyl/aryl)-4-nitrobenzamide derivatives found that compounds with similar structures exhibited potent α-glucosidase inhibition, reinforcing the potential application of this class in managing diabetes .
- Metal Complexes : Research on metal complexes derived from this compound revealed promising anticancer properties, suggesting that modifications can enhance efficacy against cancer cell lines .
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for characterizing the structural and vibrational properties of 2-{[(2-Chlorophenyl)methyl]amino}-5-nitrobenzoic acid?
- Answer : Use a combination of FT-IR to identify functional groups (e.g., nitro, carboxylic acid, and amine stretches) and NMR (¹H, ¹³C) to resolve substituent positions. For electronic properties, UV-Vis spectroscopy can assess conjugation effects from the nitro and aromatic groups. Computational methods like density functional theory (DFT) can validate vibrational frequencies and predict electronic transitions .
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Answer : Key steps include:
- Selective nitro-group introduction via controlled nitration conditions (e.g., HNO₃/H₂SO₄ at 0–5°C).
- Amination using (2-chlorophenyl)methylamine under reflux in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) to facilitate nucleophilic substitution.
- Purification via recrystallization from ethanol/water mixtures to remove unreacted precursors. Monitor reaction progress using TLC or HPLC .
Q. What solvent systems are suitable for solubility testing and crystallization of this compound?
- Answer : The compound is likely soluble in DMSO or DMF due to its polar nitro and carboxylic acid groups. For crystallization, mixed solvents like ethanol/water or acetone/hexane are recommended. Solubility data from structurally similar compounds (e.g., 2-chloro-5-nitrobenzoic acid in ) can guide solvent selection .
Advanced Research Questions
Q. How can crystallographic refinement challenges (e.g., disorder in the (2-chlorophenyl)methyl group) be addressed using SHELX software?
- Answer : In SHELXL :
- Apply ISOR and DELU constraints to manage thermal motion in the bulky substituent.
- Use PART instructions to model disorder, assigning occupancy factors to alternative conformers.
- Validate refinement with R1 and wR2 residuals. Cross-check with ORTEP-3 for graphical validation of bond lengths/angles .
Q. What computational strategies predict the compound’s reactivity in electrophilic substitution reactions?
- Answer : Perform Hammett σ calculations to assess electron-withdrawing effects of the nitro group. Fukui function analysis (via DFT) identifies nucleophilic/electrophilic sites. Compare with experimental data from analogous compounds (e.g., 2-chloro-5-nitrobenzoic acid derivatives in ) .
Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound?
- Answer :
- Reproduce synthesis/purification under standardized conditions (e.g., heating rate in melting point determination).
- Cross-reference with NIST Chemistry WebBook ( ) for validated IR or mass spectra.
- Use DSC (differential scanning calorimetry) to confirm thermal behavior and detect polymorphs .
Q. What role does the nitro group play in the compound’s potential biological activity?
- Answer : The nitro group enhances electron-deficient character , facilitating interactions with biological targets (e.g., enzyme active sites). Compare with SAR studies of anti-malarial agents () or triazolothiadiazines ( ) to hypothesize mechanisms. Validate via molecular docking using software like AutoDock .
Methodological Tables
Table 1 : Key Physicochemical Properties of Analogous Compounds
Table 2 : Recommended Software for Structural Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
